molecular formula C16H15N5O4S3 B2981947 2,6-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391868-61-4

2,6-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2981947
CAS No.: 391868-61-4
M. Wt: 437.51
InChI Key: DPOHRXNCDDUBIY-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of multiple functional groups, including methoxy, thiazole, and thiadiazole moieties. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be formed by the cyclization of a thiosemicarbazide derivative with a suitable carboxylic acid or its derivative.

    Coupling of the Thiazole and Thiadiazole Rings: The thiazole and thiadiazole rings can be coupled through a nucleophilic substitution reaction, where the thiazole derivative reacts with a halogenated thiadiazole compound.

    Introduction of the Benzamide Moiety: The final step involves the reaction of the coupled thiazole-thiadiazole intermediate with 2,6-dimethoxybenzoic acid or its derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Properties

IUPAC Name

2,6-dimethoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S3/c1-24-9-4-3-5-10(25-2)12(9)13(23)19-15-20-21-16(28-15)27-8-11(22)18-14-17-6-7-26-14/h3-7H,8H2,1-2H3,(H,17,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOHRXNCDDUBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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